Acetamide,N-(2-methyl-1H-inden-3-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-methyl-1H-inden-3-yl)- is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The indene moiety in this compound adds to its unique chemical structure, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Acetamide, N-(2-methyl-1H-inden-3-yl)- typically involves the reaction of 2-methyl-1H-indene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Acetamide, N-(2-methyl-1H-inden-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Acetamide, N-(2-methyl-1H-inden-3-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Acetamide, N-(2-methyl-1H-inden-3-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Acetamide, N-(2-methyl-1H-inden-3-yl)- can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)acetamide: This compound has a similar acetamide group but with an indole moiety instead of an indene moiety.
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound has a similar acetamide group but with a different substitution pattern on the indene moiety .
The uniqueness of Acetamide, N-(2-methyl-1H-inden-3-yl)- lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various scientific applications.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(2-methyl-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)13-9(2)14/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZTTDDCDRGUOFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.